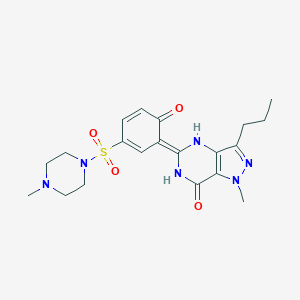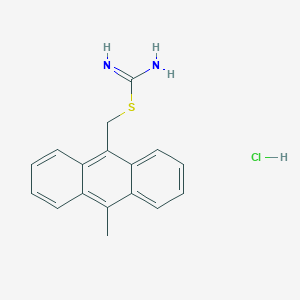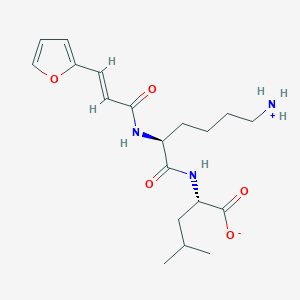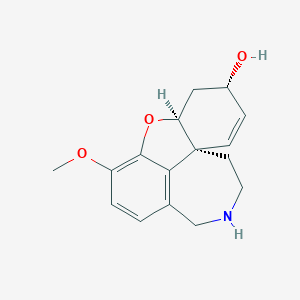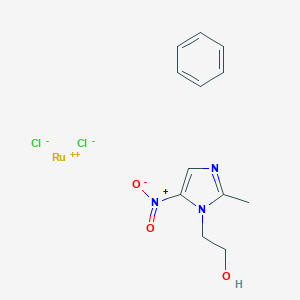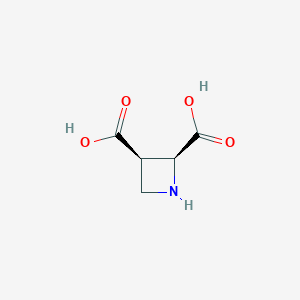
(2S,3R)-Azetidine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-Azetidine-2,3-dicarboxylic acid, also known as Aze, is a non-proteinogenic amino acid that has been widely studied in the field of biochemistry and physiology. It is a cyclic amino acid that contains a four-membered ring, which makes it unique compared to other amino acids. Aze has been found to have various biochemical and physiological effects, making it an interesting molecule for scientific research.
Wirkmechanismus
The exact mechanism of action of (2S,3R)-Azetidine-2,3-dicarboxylic acid is not fully understood. However, it has been found to act as an agonist for the metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemische Und Physiologische Effekte
(2S,3R)-Azetidine-2,3-dicarboxylic acid has been found to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been found to increase the levels of glutathione, an antioxidant that plays a crucial role in protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,3R)-Azetidine-2,3-dicarboxylic acid has several advantages for lab experiments. It is stable and can be easily synthesized, making it readily available for research purposes. However, (2S,3R)-Azetidine-2,3-dicarboxylic acid has a low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2S,3R)-Azetidine-2,3-dicarboxylic acid. One potential area of study is its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (2S,3R)-Azetidine-2,3-dicarboxylic acid and its potential as a drug target.
Conclusion
In conclusion, (2S,3R)-Azetidine-2,3-dicarboxylic acid is a unique amino acid that has been extensively studied for its potential use in the development of new drugs and therapies. It has various biochemical and physiological effects and has been found to have neuroprotective properties. Further research is needed to fully understand the potential of (2S,3R)-Azetidine-2,3-dicarboxylic acid as a drug target and its role in the treatment of neurological and inflammatory diseases.
Synthesemethoden
The synthesis of (2S,3R)-Azetidine-2,3-dicarboxylic acid can be achieved through various methods, including the Strecker synthesis, which involves the reaction of aldehydes or ketones with ammonia and cyanide. Another method is the Curtius rearrangement, which involves the reaction of an acyl azide with a carboxylic acid to form (2S,3R)-Azetidine-2,3-dicarboxylic acid. Additionally, (2S,3R)-Azetidine-2,3-dicarboxylic acid can be synthesized from L-aspartic acid through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-Azetidine-2,3-dicarboxylic acid has been extensively studied for its potential use in the development of new drugs and therapies. It has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been studied for its potential use in the treatment of schizophrenia and other neurological disorders.
Eigenschaften
CAS-Nummer |
147332-12-5 |
|---|---|
Produktname |
(2S,3R)-Azetidine-2,3-dicarboxylic acid |
Molekularformel |
C5H7NO4 |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
(2S,3R)-azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |
InChI-Schlüssel |
BLLPFMQOLSYTBX-GBXIJSLDSA-N |
Isomerische SMILES |
C1[C@H]([C@H](N1)C(=O)O)C(=O)O |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
Synonyme |
2,3-Azetidinedicarboxylicacid,(2S-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



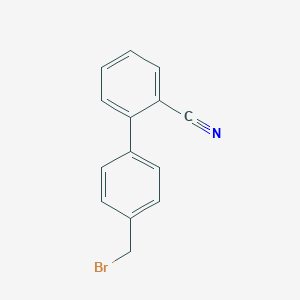
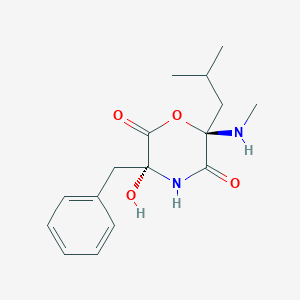
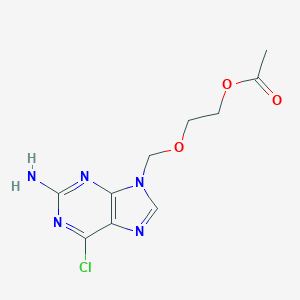
![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)


